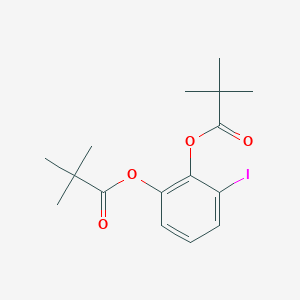

Bis(tert-butylcarbonyloxy)iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(tert-butylcarbonyloxy)iodobenzene, also known as (Di-tert-butylcarbonyloxyiodo)benzol, is a hypervalent iodine compound with the molecular formula C16H23IO4 and a molecular weight of 406.26 g/mol . This compound is characterized by its solid form and is commonly used as an oxidant and catalyst in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(tert-butylcarbonyloxy)iodobenzene can be synthesized through the reaction of iodobenzene with tert-butyl peroxybenzoate in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C . The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound acts as a strong oxidizing agent, facilitating transformations such as alcohol oxidation to carbonyl compounds. In nitrogen insertion reactions, it enables the conversion of indenes to isoquinolines when paired with hypervalent iodine reagents like PIDA .

Key Reaction Features :

-

Mechanism : Oxidative transfer of oxygen via the I(III) center.

-

Conditions : Often conducted in polar aprotic solvents (e.g., acetonitrile or dichloromethane) at low temperatures (-5°C to room temperature) .

Substitution Reactions

The iodine atom in the compound undergoes substitution with nucleophiles, generating diverse benzene derivatives. For instance, bromide sources like tetrabutylammonium bromide (TBABr) trigger bromination or cyclization reactions .

Reaction Table :

Amination Reactions

Bis(tert-butylcarbonyloxy)iodobenzene is a critical reagent for C-H amination, enabling nitrogen insertion into organic frameworks.

Mechanistic Insights :

-

Rhodium-Catalyzed Amination : Facilitates nitrogen insertion into C-H bonds of allene carbamates, producing α,β-unsaturated-γ-lactams .

-

Azide Chemistry : When combined with lithium azide, it enables diazidation of enamides. TEMPO further promotes azido-oxyamination, forming functionalized amines .

Example Reaction :

Enamide+LiN3+This compound→Diazidated Product

Radical-Mediated Transformations

The compound participates in radical pathways when paired with TEMPO. This combination triggers cyclization via radical intermediates, forming oxyimidazolidinones .

Key Observations :

-

Radical Clock Experiments : Substrates with cyclopropyl rings undergo ring-opening during radical formation, confirming the involvement of radical intermediates .

-

Chemoselectivity : TEMPO suppresses bromocyclization, favoring oxymination over bromination .

Functional Group Tolerance

The reagent accommodates diverse functional groups, as demonstrated in nitrogen insertion reactions:

-

Halides : Bromine-substituted indenes yield isoquinolines without interference .

-

Electron-Donating Groups : Methoxy-substituted substrates react efficiently, with yields up to 67% .

-

Protecting Groups : Silyl ethers are cleaved during lactam formation .

Comparison of Hypervalent Iodine Reagents

| Property | This compound | PIFA (PIDA) |

|---|---|---|

| Reactivity | Moderate | Stronger |

| Oxidative Strength | High | Higher |

| Cyclization Bias | Favors O- and N-cyclization | Favors bromination |

Applications De Recherche Scientifique

Cyclization Reactions

Bis(tert-butylcarbonyloxy)iodobenzene is frequently employed in cyclization reactions, particularly for the formation of cyclic compounds from linear precursors.

Example Case Study:

- In a study involving unsaturated N-alkoxyureas, the compound facilitated the formation of oxyimidazolidinones through radical cyclization when combined with TEMPO, achieving yields up to 71% .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Oxyimidazolidinone Formation | 71 | TEMPO with this compound at -5°C for 21 h |

Amination Reactions

The compound is also pivotal in amination reactions, particularly in the synthesis of functionalized bicyclic heterocycles.

Example Case Study:

- Utilized in palladium-catalyzed diamination, it has shown effectiveness in constructing complex nitrogen-containing frameworks .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Palladium-catalyzed Diamination | Variable | Varies based on substrate and conditions |

Mechanistic Insights

The reactivity of this compound can be attributed to its ability to generate radical intermediates and facilitate electrophilic substitutions. This characteristic allows it to participate in various reaction mechanisms, including:

- Radical Mechanisms : Involvement of radical species leads to diverse product formation.

- Electrophilic Substitution : Acts as an electrophile in reactions with nucleophiles.

Comparative Applications

The efficacy of this compound can be compared with other hypervalent iodine reagents in terms of yield and reaction conditions.

| Reagent | Application | Yield (%) |

|---|---|---|

| This compound | Oxyimidazolidinone Formation | 71 |

| PhI(OAc)2 | Electrophilic Aromatic Substitution | Variable |

| PIFA | Oxybromination | Moderate |

Mécanisme D'action

The mechanism of action of Bis(tert-butylcarbonyloxy)iodobenzene involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, leading to the formation of oxidized products . The compound interacts with molecular targets such as alcohols, amines, and alkenes, promoting their conversion to corresponding oxidized forms . The pathways involved include the formation of reactive intermediates, such as iodonium ions, which facilitate the oxidation process .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(trifluoroacetoxy)iodobenzene: Another hypervalent iodine compound used as an oxidizing agent.

Diacetoxyiodobenzene: Commonly used in organic synthesis for oxidation reactions.

Hydroxy(tosyloxy)iodobenzene: Utilized in the selective oxidation of organic substrates.

Uniqueness

Bis(tert-butylcarbonyloxy)iodobenzene is unique due to its high reactivity and selectivity in oxidation reactions. Its tert-butylcarbonyloxy groups provide steric hindrance, enhancing its stability and making it a valuable reagent in complex organic synthesis .

Propriétés

Formule moléculaire |

C16H21IO4 |

|---|---|

Poids moléculaire |

404.24 g/mol |

Nom IUPAC |

[2-(2,2-dimethylpropanoyloxy)-3-iodophenyl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C16H21IO4/c1-15(2,3)13(18)20-11-9-7-8-10(17)12(11)21-14(19)16(4,5)6/h7-9H,1-6H3 |

Clé InChI |

IBJMAUSPTVZWBK-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C(=O)OC1=C(C(=CC=C1)I)OC(=O)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.